molecular formula C7H14N2O B13431775 rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans

Cat. No.: B13431775
M. Wt: 142.20 g/mol
InChI Key: SCTANCMCJLKMJQ-RITPCOANSA-N
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Description

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans: is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a urea moiety

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

[(1R,2R)-2-ethylcyclopropyl]methylurea

InChI

InChI=1S/C7H14N2O/c1-2-5-3-6(5)4-9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10)/t5-,6+/m1/s1

InChI Key

SCTANCMCJLKMJQ-RITPCOANSA-N

Isomeric SMILES

CC[C@@H]1C[C@H]1CNC(=O)N

Canonical SMILES

CCC1CC1CNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of ethylmagnesium bromide with cyclopropanecarboxaldehyde under anhydrous conditions.

    Urea Formation: The cyclopropyl intermediate is then reacted with an isocyanate derivative to form the urea moiety. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are often the corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding cyclopropyl alcohols or amines.

    Substitution: Substitution reactions involving this compound can occur under various conditions. For example, nucleophilic substitution reactions can be facilitated by the presence of strong nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.

Major Products:

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Cyclopropyl alcohols, amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can be compared with other cyclopropyl-containing urea derivatives. Similar compounds include:

    rac-{[(1R,2R)-2-methylcyclopropyl]methyl}urea,trans: This compound has a similar structure but with a methyl group instead of an ethyl group.

    rac-{[(1R,2R)-2-phenylcyclopropyl]methyl}urea,trans:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.

Biological Activity

The compound rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans is a cyclopropane derivative that has garnered attention due to its potential biological activities. Cyclopropane derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea
  • CAS Number : 1932246-89-3
  • Molecular Formula : C8H14N2O
  • Molecular Weight : 158.21 g/mol

The structure of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea features a cyclopropane ring which contributes to its unique chemical reactivity and interaction with biological systems.

1. Inhibition of Enzymatic Activity

Research indicates that cyclopropane derivatives can act as inhibitors of various enzymes. For instance, rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea has shown potential in inhibiting serine proteases. This inhibition can lead to therapeutic applications in conditions where protease activity is dysregulated.

2. Cell Proliferation and Migration

Studies have demonstrated that compounds containing cyclopropane structures can influence cell proliferation and migration. This is particularly relevant in cancer research, where the modulation of these processes can impact tumor growth and metastasis.

Case Study 1: Anti-Cancer Activity

A study published in Scientific Reports investigated the effects of various cyclopropane derivatives on cancer cell lines. The results indicated that rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anti-cancer agent.

Case Study 2: Anti-Fibrotic Properties

Another investigation focused on the compound's role in fibrosis treatment. The findings revealed that rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea could inhibit fibroblast activation and extracellular matrix production, highlighting its therapeutic potential in fibrotic diseases.

Biological Activity Data Table

Biological ActivityMechanism of ActionReference
Enzyme InhibitionInhibition of serine proteases
Anti-Cancer EffectsInduction of apoptosis in cancer cells
Modulation of Cell MigrationInhibition of pathways involved in migration
Anti-Fibrotic EffectsReduction in fibroblast activation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclopropanation of precursors followed by urea formation. Key steps include controlling steric and electronic effects during cyclopropane ring closure to preserve the (1R,2R) configuration. Solvent polarity, temperature, and catalysts (e.g., chiral auxiliaries) are critical for minimizing racemization . For example, low-temperature conditions (-20°C to 0°C) in aprotic solvents (e.g., THF) can enhance stereoselectivity. Post-synthesis, chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) confirms enantiomeric purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR should confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and urea NH signals (δ 5–6 ppm). NOESY can verify trans-configuration by spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z calculated for C₈H₁₆N₂O).
  • Chromatography : Chiral GC or HPLC with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers .

Q. What stability studies are essential for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the urea moiety). Analytical methods like LC-MS track degradation products. For light-sensitive compounds, amber glassware and antioxidant additives (e.g., BHT) are recommended .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while minimizing byproduct formation?

  • Methodological Answer : A 2³ factorial design evaluates variables: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response Surface Methodology (RSM) models yield vs. impurity levels. For example, higher catalyst loading (X₂ > 5 mol%) may reduce reaction time but increase byproducts. Pareto charts identify dominant factors .
  • Example Table :

VariableLow Level (-1)High Level (+1)Optimal Range
Temperature-20°C25°C0–10°C
Catalyst2 mol%10 mol%5–7 mol%
Solvent (ε)THF (7.5)DMF (37)THF/EtOAc
Source: Adapted from

Q. What computational approaches predict the reactivity and regioselectivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, cyclopropane ring strain (≈27 kcal/mol) influences nucleophilic attack sites. Molecular dynamics simulations (e.g., in Gaussian or COMSOL) predict solvent effects on reaction pathways .

Q. How should researchers address contradictory data in enantiomeric excess (%ee) measurements across different analytical platforms?

  • Methodological Answer : Contradictions arise from method sensitivity (e.g., HPLC vs. polarimetry). Validate via:

Cross-Validation : Compare results from chiral HPLC, NMR with chiral shift reagents, and circular dichroism (CD).

Error Analysis : Calculate standard deviations across triplicate runs; systematic errors may indicate column degradation or improper calibration .

Blind Testing : Use a certified enantiomeric standard to calibrate instruments .

Q. What ethical and reproducibility standards apply when publishing synthetic protocols for this compound?

  • Methodological Answer : Follow ICMJE guidelines:

  • Full Disclosure : Report catalyst sources (e.g., Sigma-Aldrich, Cat# XXXXX), purity grades, and instrument settings (e.g., HPLC column lot numbers).
  • Data Deposition : Upload raw NMR/MS files to repositories like Zenodo or Figshare .
  • Conflict of Interest : Disclose funding sources (e.g., industry collaborations) that may bias methodology .

Tables for Methodological Reference

Table 1 : Key Analytical Techniques for Structural Validation

TechniqueParametersApplication ExampleReference
Chiral HPLCColumn: Chiralpak IC; Flow: 1 mL/minEnantiomer resolution (R = 1.5)
NOESY NMRMixing time: 800 msTrans-configuration confirmation
HRMSIonization: ESI+; Resolution: 30kMolecular formula verification (C₈H₁₆N₂O)

Table 2 : Common Degradation Pathways and Mitigation Strategies

PathwayConditionsMitigationReference
HydrolysisHigh humidity, pH > 8Store under argon, use desiccants
OxidationLight exposure, O₂Add BHT (0.1% w/w), amber vials

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